molecular formula C6H7NO2 B6237462 4-ethyl-1,3-oxazole-5-carbaldehyde CAS No. 1554168-19-2

4-ethyl-1,3-oxazole-5-carbaldehyde

Cat. No.: B6237462
CAS No.: 1554168-19-2
M. Wt: 125.1
InChI Key:
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Description

4-Ethyl-1,3-oxazole-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of 1,3-oxazoles, such as this compound, involves several methods. One method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Another method involves the use of palladium-catalyzed C-5 arylation of oxazoles in polar solvents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms . The molecular formula is C6H7NO2 .


Chemical Reactions Analysis

Oxazoles, including this compound, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . They can also undergo direct arylation and alkenylation .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C6H7NO2 . The average mass is 97.072 Da and the monoisotopic mass is 97.016380 Da .

Future Directions

Research on 4-ethyl-1,3-oxazole-5-carbaldehyde and other oxazole derivatives is ongoing, with a focus on developing new synthetic methods and exploring their diverse biological potential. This includes their potential use in medicinal chemistry, given their wide spectrum of biological activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-1,3-oxazole-5-carbaldehyde involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride to form ethyl 2-hydroxyiminoacetate. This intermediate is then reacted with sodium methoxide to form 4-ethyl-1,3-oxazole-5-carbaldehyde.", "Starting Materials": [ "Ethyl 2-bromoacetate", "Hydroxylamine hydrochloride", "Sodium methoxide" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with hydroxylamine hydrochloride in ethanol to form ethyl 2-hydroxyiminoacetate.", "Step 2: Ethyl 2-hydroxyiminoacetate is then reacted with sodium methoxide in methanol to form 4-ethyl-1,3-oxazole-5-carbaldehyde." ] }

CAS No.

1554168-19-2

Molecular Formula

C6H7NO2

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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